

# Physical and chemical properties of Rauvotetraphylline A.

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## Compound of Interest

Compound Name: Rauvotetraphylline A

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## Rauvotetraphylline A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Rauvotetraphylline A**, an indole alkaloid isolated from the plant *Rauvolfia tetraphylla*. The information is compiled from spectroscopic and analytical studies to support further research and development efforts.

## Physicochemical Properties

**Rauvotetraphylline A** is an O-substituted indole alkaloid.<sup>[1]</sup> Its fundamental properties have been determined through a combination of high-resolution mass spectrometry and predictive computational models.

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>26</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	342.4 g/mol	[1]
CAS Number	1422506-49-7	[1]
Appearance	Amorphous powder	[1]
Boiling Point	563.7 ± 50.0 °C (Predicted)	
Density	1.272 ± 0.06 g/cm <sup>3</sup> (Predicted)	
pKa	10.22 ± 0.60 (Predicted)	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
SMILES String	<chem>CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3)C=CC(=C4)O</chem>	[1]

## Spectroscopic Data

The structure of **Rauvotetraphylline A** was elucidated using various spectroscopic methods. [1][3] The data reveals a macroline-type alkaloid structure.[3]

## Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) provided the exact mass, confirming the molecular formula.

Ion	m/z [M+H] <sup>+</sup> (Calculated)	m/z [M+H] <sup>+</sup> (Found)
C <sub>20</sub> H <sub>27</sub> N <sub>2</sub> O <sub>3</sub>	343.2021	343.2024
Source:[1]		

## Ultraviolet (UV) Spectroscopy

The UV spectrum, recorded in Methanol (MeOH), suggests the presence of an O-substituted indole chromophore.<sup>[1]</sup>

$\lambda_{\text{max}}$ (nm)	Notes
211	
275	
222	Shoulder
310	Shoulder
Source: <sup>[1]</sup>	

## Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of hydroxyl (OH) and/or amine (NH) functional groups.

Absorption Band ( $\text{cm}^{-1}$ )	Functional Group Assignment
3407	O-H / N-H stretching
Source: <sup>[3]</sup>	

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded in deuterated methanol ( $\text{CD}_3\text{OD}$ ) at 500 MHz and 125 MHz, respectively. The data are consistent with a macroline-type alkaloid structure.<sup>[3]</sup>

Table 2.4.1:  $^1\text{H}$  NMR Spectroscopic Data for **Rauvotetraphylline A** (500 MHz,  $\text{CD}_3\text{OD}$ )

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
<b>3</b>	<b>4.19</b>	<b>m</b>	
5	3.39	m	
6 $\alpha$	2.10	m	
6 $\beta$	2.35	m	
9	7.11	d	8.5
11	6.62	dd	8.5, 2.0
12	6.82	d	2.0
14 $\alpha$	1.83	m	
14 $\beta$	2.10	m	
15	2.62	m	
16	3.25	m	
17	3.32	dd	11.1, 10.6
	3.57	dd	11.1, 4.0
18	1.16	d	6.3
19	5.51	q	6.3
21	4.04	d	13.4
	4.08	d	13.4
N-CH <sub>3</sub>	2.47	s	

Source:[3]

Table 2.4.2: <sup>13</sup>C NMR Spectroscopic Data for **Rauvotetraphylline A** (125 MHz, CD<sub>3</sub>OD)

Position	$\delta C$ (ppm)	Type
2	136.5	C
3	55.4	CH
5	54.9	CH
6	22.1	CH <sub>2</sub>
7	108.9	C
8	129.2	C
9	118.8	CH
10	151.2	C
11	107.0	CH
12	112.0	CH
13	143.1	C
14	34.3	CH <sub>2</sub>
15	32.5	CH
16	46.8	CH
17	62.9	CH <sub>2</sub>
18	12.7	CH <sub>3</sub>
19	123.6	CH
20	140.6	C
21	63.2	CH <sub>2</sub>
N-CH <sub>3</sub>	41.7	CH <sub>3</sub>

Source:[3]

## Experimental Protocols

## Isolation and Purification

**Rauvotetraphylline A** was isolated from the aerial parts of *Rauvolfia tetraphylla*.<sup>[1]</sup> The general procedure involved extraction with ethanol followed by a multi-step chromatographic purification process.

- **Extraction:** Air-dried and powdered aerial parts of *R. tetraphylla* were percolated with 95% ethanol at room temperature. The resulting solution was concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract was suspended in water and partitioned successively with petroleum ether and chloroform ( $\text{CHCl}_3$ ).
- **Chromatography:** The  $\text{CHCl}_3$ -soluble fraction, containing the alkaloids, was subjected to repeated column chromatography. The separation process utilized various stationary phases, including silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column, using different solvent gradients (e.g.,  $\text{CHCl}_3$ -MeOH, MeOH- $\text{H}_2\text{O}$ ) to isolate the pure compound.<sup>[4]</sup>

## Structure Elucidation

The chemical structure of **Rauvotetraphylline A** was determined by a combination of spectroscopic techniques.<sup>[1]</sup>

- **UV and IR Spectroscopy:** Performed on standard spectrophotometers to identify key chromophores and functional groups.<sup>[1]</sup>
- **Mass Spectrometry:** HRESIMS was conducted on a high-resolution mass spectrometer to determine the precise molecular weight and formula.<sup>[1]</sup>
- **NMR Spectroscopy:** 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (HSQC, HMBC, ROESY) NMR experiments were performed to establish the carbon skeleton and relative stereochemistry of the molecule.<sup>[5]</sup> All spectra were recorded on a Bruker AV-500 spectrometer.<sup>[5]</sup>

## Biological Activity

### Cytotoxicity Screening

**Rauvotetraphylline A** was evaluated for its in vitro cytotoxic activity against a panel of five human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The compound was found to be inactive against all tested cell lines.[4]

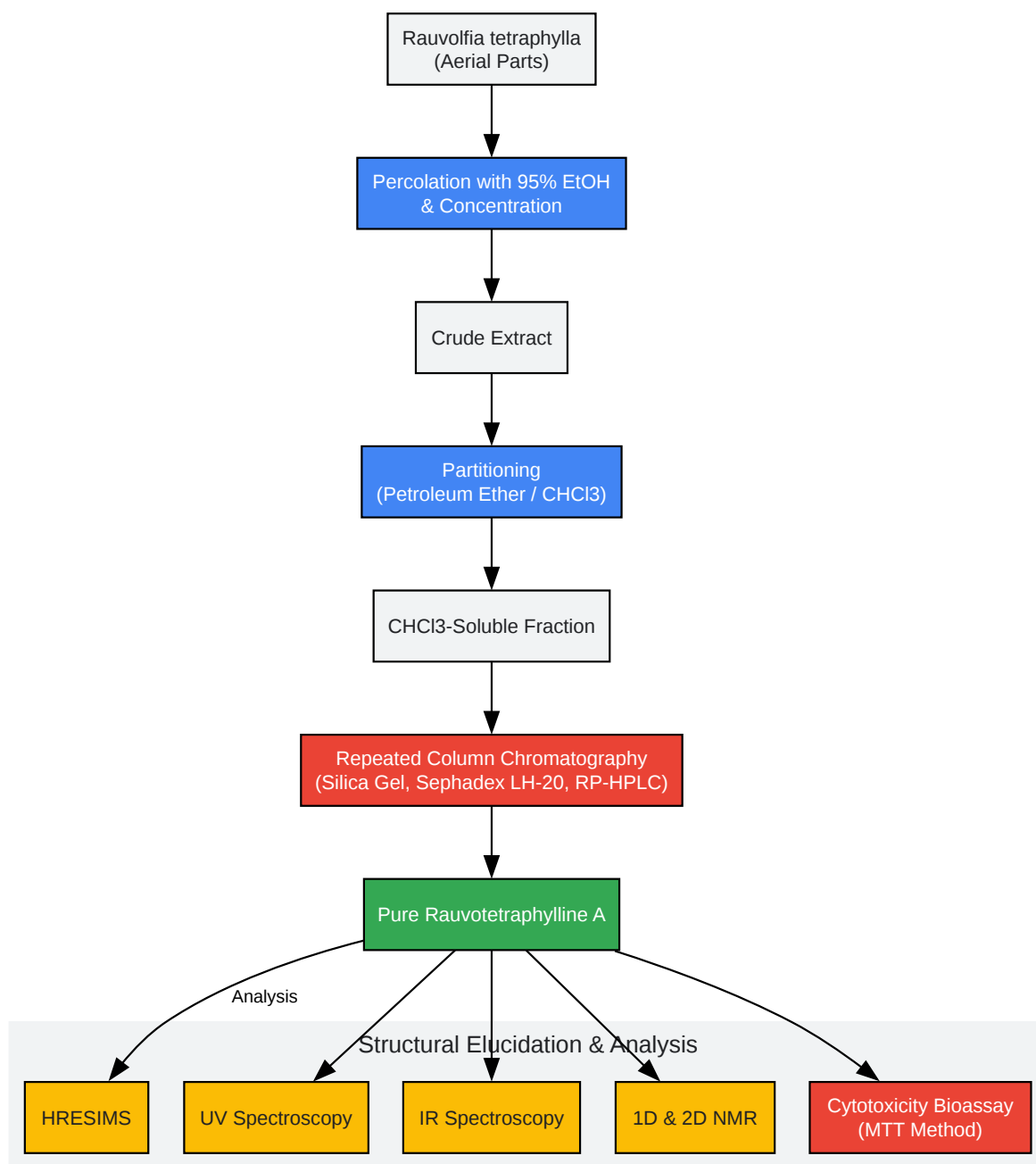
- Cell Lines Tested:
  - HL-60 (promyelocytic leukemia)
  - SMMC-7721 (hepatocellular carcinoma)
  - A-549 (lung cancer)
  - MCF-7 (breast cancer)
  - SW-480 (colon cancer)
- Result:  $IC_{50} > 40 \mu M$  for all cell lines.[4]

## Signaling Pathways

As of the current literature, no specific signaling pathways or detailed mechanisms of action have been elucidated for **Rauvotetraphylline A**. Its lack of significant cytotoxic activity suggests it may not primarily target cell proliferation pathways.

## Visualizations

The following diagram illustrates the general workflow for the isolation and characterization of **Rauvotetraphylline A** from its natural source.



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Caption: Workflow for Isolation and Analysis of **Rauvotetraphylline A**.



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- To cite this document: BenchChem. [Physical and chemical properties of Rauvotetraphylline A.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15285208#physical-and-chemical-properties-of-rauvotetraphylline-a]

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